(2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one
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Overview
Description
(2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one is a synthetic organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by the presence of a benzylidene group at the 2-position and an ethoxy group at the 6-position of the benzo[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one can be achieved through several synthetic routes. One common method involves the condensation reaction of 2-benzylidene-3-oxo-2,3-dihydrobenzo[b]thiophene with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential bioactivity. It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound is being studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in electronic devices.
Mechanism of Action
The mechanism of action of (2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-benzylidene-3-oxo-2,3-dihydrobenzo[b]thiophene
- 6-ethoxybenzo[b]thiophene-3(2H)-one
- 2-phenylbenzothiazole
Uniqueness
(2Z)-6-ethoxy-2-(phenylmethylidene)-2,3-dihydro-1-benzothiophen-3-one stands out due to the presence of both benzylidene and ethoxy groups, which confer unique electronic and steric properties
Properties
IUPAC Name |
(2Z)-2-benzylidene-6-ethoxy-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2S/c1-2-19-13-8-9-14-15(11-13)20-16(17(14)18)10-12-6-4-3-5-7-12/h3-11H,2H2,1H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALINTQXNCDASEB-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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